![molecular formula C21H21N3O3S2 B2841166 2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1105237-64-6](/img/structure/B2841166.png)
2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide
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Description
2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research in the field of organic chemistry has led to the synthesis of novel compounds derived from similar chemical structures for potential applications in medicine and materials science. For instance, novel heterocyclic compounds such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized, demonstrating anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthetic routes open up avenues for the development of new therapeutic agents.
Anticancer Activity
Certain derivatives have shown potential in cancer treatment. For example, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have been synthesized and tested for anticancer activity, showing inhibition against multiple cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). This highlights the potential of such compounds in developing new anticancer drugs.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of related compounds have been explored, showing activity against a range of pathogens. Compounds synthesized from rhodanine-3-acetic acid derivatives, for example, have demonstrated significant activity against mycobacteria, including Mycobacterium tuberculosis, and other bacteria and fungi, pointing towards their potential in treating infectious diseases (Krátký, Vinšová, & Stolaříková, 2017).
Development of Aldose Reductase Inhibitors
Iminothiazolidin-4-one acetate derivatives, structurally related to the compound , have been evaluated as inhibitors of aldehyde and aldose reductase, enzymes implicated in diabetic complications. These studies have identified potent inhibitors, showcasing the potential for developing treatments for diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Exploration of Coordination Complexes
Research has also delved into the formation of coordination complexes with metals such as potassium, leading to the synthesis of polymeric coordination complexes with potential applications in catalysis and materials science. These complexes demonstrate the versatility of such compounds in forming novel structures with unique properties (Klimova, Flores‐Álamo, Klimova, Cortez Maya, & Beletskaya, 2013).
properties
IUPAC Name |
2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-27-16-7-5-6-14(10-16)13-29-21-22-15(12-20(26)24-21)11-19(25)23-17-8-3-4-9-18(17)28-2/h3-10,12H,11,13H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUQJBPKMFRIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide |
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